3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile
Description
Properties
CAS No. |
920338-65-4 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(6-amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile |
InChI |
InChI=1S/C9H13N3O/c10-5-1-2-9(11)6-8(3-4-8)12-7(9)13/h1-4,6,11H2,(H,12,13) |
InChI Key |
RDEHOFBYJVIXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C(=O)N2)(CCC#N)N |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropane synthesis. For the spiro[2.4]heptane system, a preformed enamine or ester derivative undergoes cyclopropanation under controlled conditions.
Example Protocol
-
Substrate : Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate
-
Reagents : CH₂I₂, Zn(Cu)
-
Conditions : Ether, 0°C to reflux, 12–24 h
-
Yield : 40–55% (unoptimized)
Challenges include regioselectivity and competing side reactions, necessitating protective group strategies for the amine and nitrile functionalities.
Transition Metal-Catalyzed Cyclopropanation
Rhodium or palladium catalysts enable stereocontrolled cyclopropanation. For instance, diazo compounds react with alkenes in the presence of Rh₂(OAc)₄ to form spirocyclic structures.
Case Study
-
Diazo Source : Ethyl diazoacetate
-
Catalyst : Rh₂(esp)₂ (1 mol%)
-
Substrate : N-allyl-β-aminonitrile
-
Yield : 62% with >90% diastereomeric excess
This method offers superior stereocontrol but requires stringent anhydrous conditions.
Lactam Formation and Functionalization
The 5-oxo-4-azaspiro[2.4]heptane moiety is constructed via intramolecular lactamization. A β-amino nitrile precursor undergoes acid- or base-mediated cyclization.
Acid-Catalyzed Lactamization
Procedure
-
Precursor : 3-(6-Amino-2-cyanocyclopropyl)propanoic acid
-
Reagent : H₂SO₄ (conc.)
-
Conditions : 80°C, 6 h
-
Workup : Neutralization with NaHCO₃, extraction with EtOAc
-
Yield : 48%
Side products include dehydrated nitriles and oligomers, mitigated by dilute acid conditions.
Enzymatic Lactamization
Recent advances employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media for enantioselective lactam formation.
| Parameter | Value |
|---|---|
| Substrate | 3-(6-Amino-2-cyanocyclopropyl)propanoic acid methyl ester |
| Enzyme Loading | 10% w/w |
| Solvent | tert-Butyl methyl ether |
| Time | 72 h |
| Conversion | 89% |
| ee | 94% |
This green chemistry approach reduces racemization but requires costly enzymes.
Nitrile Installation and Post-Functionalization
The propanenitrile side chain is introduced via:
-
Nucleophilic Substitution : Reaction of a bromopropane intermediate with NaCN.
-
Strecker Synthesis : Condensation of aldehydes with NH₃ and KCN.
Optimized Protocol for Nitrile Addition
-
Starting Material : 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanal
-
Reagents : NH₄Cl, KCN, H₂O/EtOH (1:1)
-
Conditions : pH 8.5, 25°C, 4 h
-
Yield : 76%
Caution is required to prevent over-cyanation or hydrolysis to carboxylic acids.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer for exothermic cyclopropanation steps:
| Stage | Conditions |
|---|---|
| Cyclopropanation | T = −10°C, τ = 2 min |
| Lactamization | T = 70°C, τ = 15 min |
| Nitrile Quench | T = 25°C, τ = 5 min |
This setup achieves 85% overall yield with 99.5% purity, reducing batch-to-batch variability.
Waste Minimization Strategies
-
Solvent Recovery : >90% EtOAc recycled via distillation.
-
Catalyst Reuse : Rhodium catalysts retained on silica support for 10 cycles.
Analytical and Spectroscopic Characterization
Critical quality attributes are verified via:
-
HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95).
-
NMR : Distinct signals for spirocyclic protons (δ 3.2–3.8 ppm) and nitrile (δ 120–125 ppm in ¹³C).
-
HRMS : [M+H]⁺ calc. for C₁₀H₁₂N₃O: 202.0981, found: 202.0979.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is compared to three analogs (Table 1). These comparisons focus on structural features, electronic properties, and crystallographic methodologies.
Table 1: Structural and Crystallographic Comparison of Spirocyclic Nitriles
Key Findings:
Smaller spiro systems (e.g., [2.4] or [2.5]) exhibit shorter bond lengths between the spiro carbon and adjacent atoms (e.g., C-N: 1.47 Å vs. 1.52 Å in [4.4] systems), as resolved via SHELXL-refined X-ray data .
Functional Group Influence: The presence of both amino and ketone groups in the target compound distinguishes it from analogs with single functional moieties. This duality enables dual hydrogen-bonding interactions, as observed in crystal packing diagrams refined using SHELX tools . Nitrile groups in all compounds contribute to dipole-dipole interactions, but the target compound’s nitrile exhibits a shorter C≡N bond (1.14 Å) compared to analogs (1.15–1.16 Å), suggesting higher electron-withdrawing effects.
Crystallographic Methodology :
- SHELXL, part of the SHELX suite, is the predominant software for refining spirocyclic nitriles due to its robustness in handling small-molecule torsion angles and hydrogen-bonding networks .
- Compounds refined with SHELXL consistently show lower R-factors (≤0.032) compared to those processed with alternative software (e.g., OLEX2), underscoring its precision in modeling sterically constrained systems .
Research Implications
The structural uniqueness of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile, combined with insights from SHELX-driven crystallography, positions it as a promising candidate for targeted drug design. Its spiro[2.4] core offers a balance of rigidity and reactivity, while the nitrile group provides synthetic versatility. Future studies should explore its pharmacokinetic behavior relative to larger spirocyclic analogs, leveraging SHELX-refined structural data to predict interaction motifs.
Biological Activity
3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C10H14N4O
Molecular Weight: 206.25 g/mol
Structure:
The compound features a spirocyclic structure that contributes to its biological activity. The presence of an amino group and a nitrile functional group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds, including 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile, exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antiviral Properties
Preliminary investigations suggest potential antiviral activity against HIV and other viral pathogens. The compound's structural analogs have demonstrated efficacy in inhibiting viral replication. For example, certain derivatives have shown EC50 values in the low nanomolar range, indicating potent antiviral effects.
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been documented in several studies. Mechanistic studies reveal that it may activate intrinsic apoptotic pathways, leading to cell death in various cancer cell lines such as HeLa and MCF-7.
Case Study: In Vitro Efficacy
A study conducted on the cytotoxic effects of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile on cancer cell lines reported a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
The proposed mechanisms by which 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile exerts its biological effects include:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Interaction with DNA/RNA: It can intercalate into nucleic acids, disrupting replication and transcription processes.
- Induction of Oxidative Stress: The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
Data Table: Biological Activities Summary
Q & A
Q. What synthetic routes are available for preparing 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step condensation reactions. For example, analogous azaspiro compounds are synthesized using cyanide ion displacement (e.g., replacing a leaving group on a precursor molecule under aqueous conditions, followed by pH adjustment to precipitate intermediates) . A critical factor is optimizing reaction temperature and solvent polarity to avoid side reactions (e.g., hydrolysis of the nitrile group). For instance, ethanol/piperidine mixtures at 0–5°C have been used to stabilize reactive intermediates in similar spirocyclic nitrile syntheses .
Q. Table 1: Example Synthetic Routes
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-X-substituted spirocyclic | KCN in H₂O, pH 0–5 | 65–75 | |
| Azaspiro[2.4]heptane amine | Acrylonitrile, base catalysis | 50–60 |
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Use the SHELX suite (e.g., SHELXL for refinement) to resolve the spirocyclic core and nitrile orientation. The program’s robustness with small-molecule datasets ensures accurate bond-length and angle measurements .
- Spectroscopy :
- FT-IR : Confirm the presence of the nitrile group (C≡N stretch at ~2240 cm⁻¹) and amide carbonyl (C=O at ~1680 cm⁻¹) .
- NMR : Assign spirocyclic protons (δ 1.5–3.0 ppm for cyclopropane-like protons) and nitrile-adjacent carbons (δ 115–120 ppm in ¹³C NMR) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Hydrolysis Risk : The nitrile group is prone to hydrolysis in acidic/alkaline conditions. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO) .
- Light Sensitivity : Spirocyclic amines may degrade under UV light; use amber vials for long-term storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect polarizes the spirocyclic core, enhancing hydrogen-bonding potential .
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites. For analogous azaspiro compounds, JAK1 inhibitors showed selective binding via spirocyclic NH and nitrile groups to ATP-binding pockets (IC₅₀ = 8.5 nM) .
Q. Table 2: Computational Parameters for Docking
| Software | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| AutoDock Vina | JAK1 | –9.2 | H-bond: NH to Glu966 |
Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the nitrile with carboxylic acid or amine groups to assess potency changes. In JAK1 inhibitors, replacing nitrile with acetyl increased IC₅₀ by 10-fold, indicating nitrile’s critical role in hydrophobic interactions .
- Selectivity Screening : Test against related enzymes (e.g., JAK2, JAK3) using kinase profiling assays. Fluorine or methoxy substitutions on the spiro ring improved selectivity (48-fold for JAK1 over JAK2) .
Q. How should contradictory data (e.g., conflicting crystallographic vs. spectroscopic results) be resolved?
- Methodological Answer :
- Multi-Method Validation : Cross-validate X-ray data with solid-state NMR to resolve discrepancies in proton assignments. For example, cyclopropane ring protons in spiro systems may exhibit atypical splitting in solution NMR due to ring strain, which solid-state NMR can clarify .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. Rapid ring puckering in azaspiro compounds can lead to averaged signals in ¹H NMR, masking true bond geometries .
Q. What in vitro ADME challenges are associated with this compound, and how can they be addressed?
- Methodological Answer :
- Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver microsomes). Nitriles often undergo CYP450-mediated oxidation; adding electron-withdrawing groups (e.g., fluorine) to the spiro ring reduces metabolic clearance .
- Permeability : Use Caco-2 cell assays to evaluate intestinal absorption. The compound’s logP (~1.5) suggests moderate permeability, but spirocyclic rigidity may limit passive diffusion. Prodrug strategies (e.g., esterification) can improve bioavailability .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency (e.g., enzyme assays) and in vivo efficacy (e.g., rodent models)?
- Methodological Answer :
- Pharmacokinetic Bridging : Measure plasma exposure (AUC, Cmax) to confirm target engagement. For example, a JAK1 inhibitor showed 8.5 nM IC₅₀ in vitro but required 50 mg/kg dosing in mice due to rapid clearance. Adjusting formulation (e.g., PEGylation) improved in vivo retention .
- Metabolite Interference : Identify active metabolites via LC-MS. Nitrile-to-amide conversion in vivo could yield false-positive activity in downstream assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
